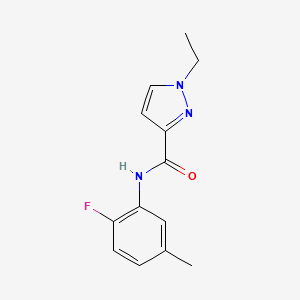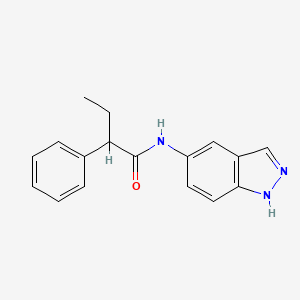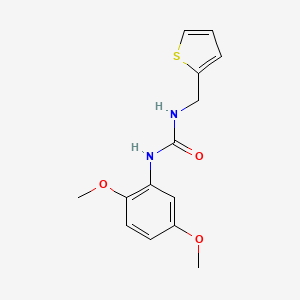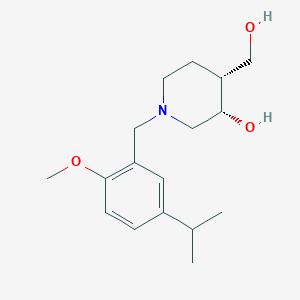![molecular formula C18H17NO5S B5327083 3-[(cyclopropylamino)sulfonyl]-5-(2,3-dihydro-1-benzofuran-7-yl)benzoic acid](/img/structure/B5327083.png)
3-[(cyclopropylamino)sulfonyl]-5-(2,3-dihydro-1-benzofuran-7-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(cyclopropylamino)sulfonyl]-5-(2,3-dihydro-1-benzofuran-7-yl)benzoic acid, also known as CSB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method of CSB, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research will be discussed in
Mechanism of Action
The mechanism of action of 3-[(cyclopropylamino)sulfonyl]-5-(2,3-dihydro-1-benzofuran-7-yl)benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. It has also been shown to modulate the activity of certain signaling pathways in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of inflammatory enzymes such as COX-2 and iNOS. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and modulating certain signaling pathways in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(cyclopropylamino)sulfonyl]-5-(2,3-dihydro-1-benzofuran-7-yl)benzoic acid in lab experiments is that it has been shown to have a high degree of selectivity for its target enzymes, reducing the risk of off-target effects. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
Future Directions
There are many potential future directions for research on 3-[(cyclopropylamino)sulfonyl]-5-(2,3-dihydro-1-benzofuran-7-yl)benzoic acid. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies could also investigate its potential as an anti-inflammatory agent and its effects on other signaling pathways in the brain. Additionally, research could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 3-[(cyclopropylamino)sulfonyl]-5-(2,3-dihydro-1-benzofuran-7-yl)benzoic acid involves several steps, starting with the reaction of 2,3-dihydro-1-benzofuran-7-carboxylic acid with thionyl chloride to form the acid chloride derivative. This is then reacted with cyclopropylamine to form the cyclopropylamide intermediate, which is further reacted with sodium sulfinyl chloride to produce the final product, this compound.
Scientific Research Applications
3-[(cyclopropylamino)sulfonyl]-5-(2,3-dihydro-1-benzofuran-7-yl)benzoic acid has been found to have potential applications in various fields of scientific research. It has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. This compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-(cyclopropylsulfamoyl)-5-(2,3-dihydro-1-benzofuran-7-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c20-18(21)13-8-12(16-3-1-2-11-6-7-24-17(11)16)9-15(10-13)25(22,23)19-14-4-5-14/h1-3,8-10,14,19H,4-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLBSQHZYKQTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC4=C3OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-fluorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5327011.png)
![3-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5327032.png)
![3-(2-methoxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5327044.png)

![4-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide](/img/structure/B5327064.png)
![N'-[(6-methyl-2-pyridinyl)methylene]-N-phenyl-2-pyridinecarbohydrazonamide](/img/structure/B5327071.png)

![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5327075.png)
![4-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}benzoic acid](/img/structure/B5327085.png)

![5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5327098.png)
![4-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B5327101.png)
![2-[rel-(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylmethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5327111.png)